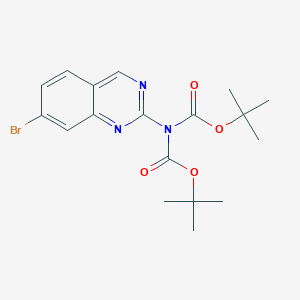

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline

描述

属性

IUPAC Name |

tert-butyl N-(7-bromoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-7-8-12(19)9-13(11)21-14/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQLBDUAXARQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=C2C=CC(=CC2=N1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline typically involves the bromination of a quinazoline precursor followed by the introduction of the di-t-butoxycarbonylamino group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the bromine atom, leading to the formation of different quinazoline derivatives.

Oxidation Reactions:

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are utilized.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

科学研究应用

It appears that there is no information about the applications of the compound "7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline" within the provided search results. However, the search results do provide information on quinazoline compounds and their applications in various scientific research fields.

Quinazoline and Triazoloquinazolinone Derivatives as Inhibitors

- Triazoloquinazolinone, a compound identified as 7 , has demonstrated inhibitory activity against PBD binding in ELISA assays, with an IC50 of 4.38 μM .

- The lead compound 7 is expected to have an affinity at least threefold higher than that of phosphopeptide 6a .

- Researchers synthesized a family of congeners by introducing substitutions on all moieties of compound 7 and explored the 2,4-dihydro-3*H-*1,2,4-triazole-3-thione moiety to determine requirements for binding .

- The efficacy of the compounds was evaluated against full-length human Plk1 in an ELISA assay, and their in vitro physiochemical properties were assessed .

Small Molecule Kinase Inhibitors

- By September 2021, the FDA had approved 73 small molecule kinase inhibitor drugs .

- Dysregulated kinase activity plays a central role in the etiology of progressive disorders, including cancer .

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

- Inhibition of IDO may be an important treatment strategy for patients with neurological or neuropsychiatric diseases or disorders such as depression .

- Inhibitors of IDO can be used to activate T cells and therefore enhance T cell activation when the T cells are suppressed by pregnancy, malignancy, or a virus such as HIV .

作用机制

The mechanism of action of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Molecular docking studies and molecular dynamics simulations have shown that the compound forms hydrogen bonds and π-cation interactions with key residues in target proteins, stabilizing the protein-inhibitor complex.

相似化合物的比较

Structural and Functional Differences

The following table summarizes key structural and functional differences between 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline and its analogs:

Physicochemical Properties

- Solubility : The Boc-protected compound is highly lipophilic, favoring organic solvents (e.g., DCM, THF). In contrast, 7-Bromoquinazoline-2,4-dione exhibits polar ketone groups, enhancing aqueous solubility .

- Stability: Boc protection increases thermal and oxidative stability compared to analogs with free amines (e.g., 7-Bromo-2,4-diaminoquinazoline), which may degrade under acidic or humid conditions .

生物活性

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline is a synthetic compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential through various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₂BrN₃O₄, with a molecular weight of approximately 424.29 g/mol. The compound features a bromine atom at the 7th position and a di-t-butoxycarbonylamino group at the 2nd position, which contributes to its unique chemical behavior and biological activity .

Quinazoline derivatives exhibit a range of biological activities due to their ability to interact with various biological targets. The presence of the bromine atom allows for nucleophilic substitution reactions, while the t-butoxycarbonyl groups can be removed under acidic conditions, yielding active amine forms that may enhance biological interactions .

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, possess significant anticancer properties. Studies have demonstrated that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study utilizing MTT assays revealed that certain quinazoline derivatives exhibited cytotoxic effects against hepatocellular carcinoma cells .

Antimicrobial Activity

Quinazolines are also noted for their antimicrobial properties. In vitro studies have shown that derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For example, compounds similar to this compound have demonstrated activity against strains like Staphylococcus aureus and Candida albicans .

Anticonvulsant and Anti-inflammatory Effects

Quinazoline derivatives have been reported to possess anticonvulsant properties and exhibit anti-inflammatory effects. Some studies suggest that modifications in their structure can enhance these activities, making them promising candidates for treating conditions such as epilepsy and inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinazoline derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Methoxy-7-phenylmethoxyquinazolin-4-one | C₁₈H₁₈N₂O₃ | Strong antitumor activity |

| N-(4-chloro-2-fluorophenyl)-6-methoxy-7-[2-(2-methoxyethoxy)ethoxy]quinazolin-4-amine | C₂₁H₂₄ClF₂N₃O₄ | Known for antimicrobial properties |

| N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(2-bromoethoxy)ethoxy]quinazolin-4-amine | C₂₁H₂₃BrF₂N₃O₄ | Displays potent enzyme inhibition |

The dual t-butoxycarbonyl protection in this compound enhances its stability and solubility, potentially improving its bioavailability compared to other derivatives lacking such modifications .

Case Studies

- Anticancer Screening : A study evaluated various quinazoline derivatives for their anticancer efficacy using high-content screening against liver cancer cells. Results indicated significant cytotoxicity correlated with specific structural features of the compounds tested .

- Antimicrobial Evaluation : Another research project focused on assessing the antimicrobial activity of quinazoline derivatives against multiple bacterial strains. The findings highlighted that certain derivatives showed comparable efficacy to established antibiotics like ampicillin .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 7-bromo-2-(di-t-butoxycarbonylamino)quinazoline, and how can reaction yields be improved?

- Methodology : A common approach involves multi-step synthesis starting from halogenated quinazoline precursors. For example, bromination at the 7-position can be achieved using bromine in acetic acid under controlled conditions (e.g., dropwise addition over 1–2 hours, followed by ice-water quenching to isolate the product) . Yield optimization may require adjusting reaction time (3–4 hours reflux), solvent selection (e.g., glacial acetic acid), and stoichiometric ratios of amino reagents (e.g., t-butoxycarbonyl-protected amines) . Recrystallization in ethanol or ethyl acetate/cyclohexane mixtures enhances purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- FT-IR spectroscopy : Confirm functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .

- NMR spectroscopy : Analyze ¹H/¹³C chemical shifts for bromine-induced deshielding effects (e.g., δ 7.3–8.1 ppm for aromatic protons) .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]⁺ peaks matching calculated values within 0.001 Da) .

- TLC : Monitor reaction progress using cyclohexane:ethyl acetate (2:1) as a mobile phase .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodology :

- Thermal stability : Avoid temperatures >100°C, as Boc (t-butoxycarbonyl) groups may decompose. Store at 2–8°C in airtight containers .

- Light sensitivity : Protect from UV exposure to prevent bromine dissociation. Use amber glassware .

- Moisture control : Desiccate to prevent hydrolysis of the Boc protecting group .

Advanced Research Questions

Q. How can regioselective functionalization of the quinazoline core be achieved for downstream modifications?

- Methodology : The 7-bromo substituent acts as a directing group. For example:

- Suzuki coupling : Replace bromine with aryl/heteroaryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in DMF/water at 80–100°C .

- Nucleophilic substitution : React with amines or thiols at the 2-position, leveraging the electron-withdrawing Boc group to activate the site .

- Controlled bromination : Use NBS (N-bromosuccinimide) in DMF to avoid over-bromination .

Q. What computational strategies can predict the compound’s reactivity in pharmacological or material science applications?

- Methodology :

- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to assess charge transfer potential in optoelectronic materials .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

- MD simulations : Study Boc group stability in aqueous environments (e.g., GROMACS with CHARMM force fields) .

Q. How do structural variations (e.g., halogen substitution, Boc group removal) affect bioactivity?

- Methodology :

- SAR studies : Synthesize analogs (e.g., 6-bromo, 8-chloro derivatives) and test against enzyme targets (e.g., tyrosine kinases) via in vitro assays (IC₅₀ measurements) .

- Boc deprotection : Treat with TFA (trifluoroacetic acid) in DCM to generate free amines for enhanced solubility and binding .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography (e.g., quinazoline-kinase complexes) .

Q. What analytical challenges arise in resolving closely related quinazoline derivatives, and how can they be addressed?

- Methodology :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate brominated isomers .

- XRD analysis : Resolve ambiguous NMR signals via single-crystal diffraction (e.g., triclinic crystal systems with centrosymmetric space groups) .

- Solubility enhancement : Employ co-solvents (e.g., DMSO:water mixtures) for NMR analysis of poorly soluble analogs .

Data Contradictions and Mitigation Strategies

Q. How to resolve discrepancies in reported synthetic yields for similar brominated quinazolines?

- Analysis : Yield variations (e.g., 29% vs. 84% in ) may stem from:

- Reagent purity : Use freshly distilled bromine to avoid side reactions .

- Temperature control : Maintain reflux stability (±2°C) to prevent decomposition .

- Workup protocols : Optimize recrystallization solvents (e.g., ethanol vs. methanol) to minimize product loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。